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Compound of Interest

Compound Name: 1-Iodo-4-isobutylbenzene

Cat. No.: B3057833 Get Quote

An In-depth Technical Guide to 1-Iodo-4-isobutylbenzene: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Iodo-4-isobutylbenzene, a key

intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and

drug development professionals, this document delves into the molecule's core chemical

properties, structure, synthesis, and reactivity, with a focus on its practical application in

creating complex molecular architectures.

Introduction and Strategic Importance
1-Iodo-4-isobutylbenzene (IUPAC Name: 1-iodo-4-(2-methylpropyl)benzene) is an aromatic

organoiodine compound that serves as a pivotal building block in modern synthesis.[1][2] Its

structure, featuring a para-substituted benzene ring with a sterically significant isobutyl group

and a highly reactive iodo-substituent, makes it an ideal substrate for a variety of carbon-

carbon and carbon-heteroatom bond-forming reactions. The isobutylphenyl moiety is a key

structural feature in numerous pharmacologically active molecules, most notably the non-

steroidal anti-inflammatory drug (NSAID) Ibuprofen. While not a direct precursor in the classic

Ibuprofen synthesis, this functionalized derivative provides a powerful handle for chemists to

introduce this valuable pharmacophore into novel molecular scaffolds, facilitating the

exploration of new chemical space in drug discovery.
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Physicochemical Properties and Molecular
Structure
The utility of 1-Iodo-4-isobutylbenzene in synthesis is directly linked to its distinct

physicochemical properties and molecular structure. The presence of the iodine atom

significantly influences its reactivity, while the isobutyl group impacts its solubility and steric

profile.

Data Presentation: Core Properties
Property Value Source

CAS Number 85609-09-2 [1][2][3]

Molecular Formula C₁₀H₁₃I [1][3]

Molecular Weight 260.11 g/mol [1][3]

Appearance Liquid (Typical) N/A

SMILES CC(C)CC1=CC=C(C=C1)I [1][3]

InChIKey
YLXHPJSTZKDDLN-

UHFFFAOYSA-N
[1]

LogP 3.48 - 4.2 [1][3]

Storage
Sealed in dry, 2-8°C, keep in

dark place
[3][4]

The structure is defined by two key components:

The Isobutyl Group: This branched alkyl chain is electron-donating (by induction and

hyperconjugation), activating the aromatic ring towards electrophilic substitution. It is an

ortho, para-directing group, and its steric bulk heavily favors substitution at the sterically

unhindered para position.

The Iodo Group: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen

bonds, making it an excellent leaving group. This high reactivity is the cornerstone of its

utility in transition-metal-catalyzed cross-coupling reactions.[5][6][7]
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Spectroscopic Profile
Structural elucidation and purity assessment of 1-Iodo-4-isobutylbenzene rely on standard

spectroscopic techniques. While raw spectra are instrument-dependent, the expected profile is

predictable.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic

protons, typically as two distinct doublets in the δ 7.0-7.8 ppm region, corresponding to the

protons ortho and meta to the iodine atom. The isobutyl group would show a doublet for the

six methyl protons (around δ 0.9 ppm), a multiplet for the methine proton (CH), and a doublet

for the methylene protons (CH₂) adjacent to the aromatic ring.

¹³C NMR: The carbon spectrum will display four distinct signals for the aromatic carbons,

with the carbon atom bonded to iodine being significantly shifted. Four additional signals will

correspond to the carbons of the isobutyl group.

Mass Spectrometry (MS): GC-MS analysis would show a prominent molecular ion peak (M⁺)

at m/z ≈ 260.[1][8] Common fragmentation patterns would include the loss of the iodine atom

([M-127]⁺) and cleavage of the isobutyl group.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching

frequencies for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons,

along with aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.

Synthesis of 1-Iodo-4-isobutylbenzene
The most direct and common synthesis route is the electrophilic iodination of isobutylbenzene.

The para regioselectivity is driven by the directing effect and steric hindrance of the isobutyl

group.

Experimental Protocol: Electrophilic Iodination
Objective: To synthesize 1-Iodo-4-isobutylbenzene from isobutylbenzene.

Materials:

Isobutylbenzene (starting material)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b3057833?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Iodo-4-isobutylbenzene
https://www.rsc.org/suppdata/cy/c4/c4cy00721b/c4cy00721b1.pdf
https://www.benchchem.com/product/b3057833?utm_src=pdf-body
https://www.benchchem.com/product/b3057833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3057833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Iodine (I₂)

Periodic acid (H₅IO₆) or nitric acid (HNO₃) as an oxidizing agent

Glacial acetic acid (solvent)

Dichloromethane (extraction solvent)

5% Sodium thiosulfate solution (aqueous)

Saturated sodium bicarbonate solution (aqueous)

Brine

Anhydrous magnesium sulfate (drying agent)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve

isobutylbenzene in glacial acetic acid.

Add iodine (I₂) powder to the solution.

Slowly add the oxidizing agent (e.g., periodic acid) portion-wise to the stirring mixture. The

oxidant is crucial to generate the electrophilic iodine species in situ.

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the

reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel

containing water and dichloromethane.

Wash the organic layer sequentially with 5% sodium thiosulfate solution (to quench excess

iodine), saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure.
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Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure

1-Iodo-4-isobutylbenzene.

Workflow and Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The

oxidizing agent reacts with I₂ to form a potent electrophile (such as I⁺), which is then attacked

by the electron-rich π-system of the isobutylbenzene ring.
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Caption: Synthesis workflow for 1-Iodo-4-isobutylbenzene.

Key Reactions and Applications in Drug
Development
The synthetic value of 1-Iodo-4-isobutylbenzene lies almost entirely in the reactivity of its C-I

bond, making it a superior substrate for palladium-catalyzed cross-coupling reactions.[5]

A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an

organohalide with an organoboron species.[6][9] This reaction is a workhorse in the

pharmaceutical industry for constructing biaryl scaffolds.

Objective: To synthesize 4-isobutyl-1,1'-biphenyl.

Materials:

1-Iodo-4-isobutylbenzene

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

(catalyst)

A phosphine ligand (e.g., XPhos, SPhos) if using Pd(OAc)₂

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (base)[10]

Toluene and water (solvent system)

Procedure:

To a Schlenk flask, add 1-Iodo-4-isobutylbenzene, phenylboronic acid (1.2 equivalents),

and the base (2-3 equivalents).

Add the palladium catalyst (1-5 mol%) and, if required, the phosphine ligand.
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

Heat the mixture (e.g., to 90-100°C) with vigorous stirring for several hours until TLC or GC-

MS indicates consumption of the starting material.

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

Dry the organic layer, concentrate, and purify by column chromatography to yield the biaryl

product.

The choice of palladium catalyst, ligand, base, and solvent is critical for an efficient reaction.

The base activates the boronic acid, facilitating the transmetalation step, which is often rate-

limiting. Aryl iodides undergo oxidative addition to Pd(0) much more readily than aryl bromides

or chlorides, allowing for milder reaction conditions.[7]

Pd(0)L₂

Ar-Pd(II)L₂(I)

 Oxidative
 Addition 

Ar-I

Ar-Pd(II)L₂(Ar')

 Transmetalation 

Ar'-B(OR)₂
(Base Activated)

 Reductive
 Elimination 

Ar-Ar'

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
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B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide

and a terminal alkyne, providing access to substituted alkynes, which are valuable

intermediates and structural motifs in pharmaceuticals.[11][12]

Objective: To synthesize 1-(4-isobutylphenyl)-2-phenylethyne.

Materials:

1-Iodo-4-isobutylbenzene

Phenylacetylene

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (catalyst)

Copper(I) iodide (CuI) (co-catalyst)

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (base and solvent)

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve 1-Iodo-4-isobutylbenzene in the

amine base (e.g., triethylamine).

Add the palladium catalyst (1-3 mol%) and copper(I) iodide (2-5 mol%).

Add phenylacetylene (1.1 equivalents) dropwise to the stirring mixture.

Stir the reaction at room temperature or with gentle heating until completion is confirmed by

TLC.

Filter the reaction mixture through a pad of celite to remove the amine salt precipitate and

catalyst residues.

Rinse the celite pad with an organic solvent like ethyl acetate.

Concentrate the filtrate and purify the residue by column chromatography to obtain the

desired product.
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The reaction is prized for its mild conditions and functional group tolerance.[11] The dual-

catalyst system involves a palladium cycle similar to the Suzuki coupling and a copper cycle

that generates a copper(I) acetylide intermediate, which then participates in the transmetalation

step with the palladium complex.[13][14]

Safety and Handling
As a chemical reagent, 1-Iodo-4-isobutylbenzene requires careful handling to ensure

laboratory safety.

Hazards: The compound is classified as a flammable liquid and is very toxic to aquatic life

with long-lasting effects.[15] Avoid release to the environment.

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles,

nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Keep

away from heat, sparks, open flames, and hot surfaces.[16]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] It

should be protected from light.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
1-Iodo-4-isobutylbenzene is a high-value, versatile synthetic intermediate whose importance

is rooted in the predictable and high reactivity of its carbon-iodine bond. Its utility in cornerstone

reactions like the Suzuki and Sonogashira couplings provides medicinal and materials

chemists with a reliable tool for introducing the isobutylphenyl group into complex target

molecules. A thorough understanding of its properties, synthesis, and reactivity enables

researchers to leverage this building block effectively, accelerating innovation in drug discovery

and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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